molecular formula C7H6BrIO B12851082 5-Bromo-2-iodo-4-methylphenol

5-Bromo-2-iodo-4-methylphenol

Cat. No.: B12851082
M. Wt: 312.93 g/mol
InChI Key: QMITYHKFHMHMQF-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-methylphenol: is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine and iodine atoms attached to a phenol ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-4-methylphenol typically involves the halogenation of 4-methylphenol (p-cresol). The process can be carried out in a stepwise manner:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodo-4-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

    Substitution Products: Various substituted phenols depending on the substituent introduced.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dehalogenated phenols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry: 5-Bromo-2-iodo-4-methylphenol is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .

Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its halogenated structure makes it a valuable intermediate in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4-methylphenol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of halogen atoms and the phenol group. The molecular targets and pathways involved are determined by the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-iodo-4-methylphenol is unique due to the presence of both bromine and iodine atoms on the phenol ring. This dual halogenation provides distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H6BrIO

Molecular Weight

312.93 g/mol

IUPAC Name

5-bromo-2-iodo-4-methylphenol

InChI

InChI=1S/C7H6BrIO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3

InChI Key

QMITYHKFHMHMQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)O)I

Origin of Product

United States

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